Diphenoxymethane

Catalog No.
S600808
CAS No.
4442-41-5
M.F
C13H12O2
M. Wt
200.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenoxymethane

CAS Number

4442-41-5

Product Name

Diphenoxymethane

IUPAC Name

phenoxymethoxybenzene

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

InChI

InChI=1S/C13H12O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

VTXLTXPNXYLCQD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCOC2=CC=CC=C2

Synonyms

1,3-benzodioxole, methylene dioxybenzene, methylenedioxybenzene

Canonical SMILES

C1=CC=C(C=C1)OCOC2=CC=CC=C2

Organic Synthesis:

Diphenoxymethane can serve as a starting material for the synthesis of other organic compounds. For example, it can be used to prepare diarylmethanes, which are a class of organic compounds with two aromatic groups bonded to a central methane carbon. This process typically involves reacting diphenoxymethane with a Grignard reagent, a type of organometallic compound containing a carbon-magnesium bond .

Polymer Chemistry:

Studies have investigated the potential of diphenoxymethane as a monomer for the synthesis of specific types of polymers. By incorporating diphenoxymethane units into the polymer backbone, researchers aim to achieve desired properties such as improved thermal stability and mechanical strength .

Diphenoxymethane is an organic compound with the molecular formula C13H12O2C_{13}H_{12}O_{2} and a molecular weight of approximately 200.24 g/mol. It appears as a liquid at room temperature and is characterized by its aromatic structure, which includes two phenoxy groups attached to a methylene bridge. This compound is notable for its potential applications in various fields, including pharmaceuticals and chemical synthesis.

, primarily due to its phenolic structure. Key reactions include:

  • Nucleophilic Substitution: The phenolic oxygen can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Oxidation: Diphenoxymethane can undergo oxidation to form more complex aromatic compounds.
  • Formation via Phase-Transfer Catalysis: A notable method for synthesizing diphenoxymethane involves phase-transfer catalysis, which significantly increases the yield of the compound by over 95% through optimized reaction conditions .

Research indicates that diphenoxymethane exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and may also possess antioxidant properties. These activities are attributed to its ability to interact with biological pathways, although specific mechanisms remain under investigation.

Several synthesis methods for diphenoxymethane have been reported:

  • Phase-Transfer Catalysis: This method enhances the reaction rate and yield by using a catalyst that facilitates the transfer of reactants between different phases .
  • Alkylation Reactions: Methyl iodide can be used in alkylation reactions with phenol derivatives to produce diphenoxymethane. For instance, one synthesis route involves adding methyl iodide to a mixture containing phenol and a base, followed by stirring at room temperature for an extended period.

Diphenoxymethane has several applications across different industries:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various therapeutic agents.
  • Chemical Synthesis: Due to its reactivity, it is utilized in the production of more complex organic compounds.
  • Research: Its biological properties make it a subject of interest in pharmacological studies aimed at exploring new therapeutic avenues.

Interaction studies involving diphenoxymethane focus on its potential effects on biological systems. Research highlights its interactions with cellular pathways, particularly those involved in inflammation and oxidative stress responses. These studies are crucial for understanding how diphenoxymethane could be utilized therapeutically.

Diphenoxymethane shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
PhenolC6H6OC_{6}H_{6}OSimple structure; widely used as a precursor.
Diphenyl EtherC12H10OC_{12}H_{10}OContains two phenyl groups; used as a solvent.
Bisphenol AC15H16O2C_{15}H_{16}O_{2}Known for its use in plastics; endocrine disruptor concerns.
Ethyl Diphenyl EtherC14H14OC_{14}H_{14}OSimilar ether structure; used in organic synthesis.

Diphenoxymethane stands out due to its unique combination of two phenoxy groups linked by a methylene bridge, which influences its reactivity and biological activity differently compared to these similar compounds.

XLogP3

3.9

Other CAS

4442-41-5

Wikipedia

1,1'-(Methylenebis(oxy))bisbenzene

Dates

Last modified: 08-15-2023

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